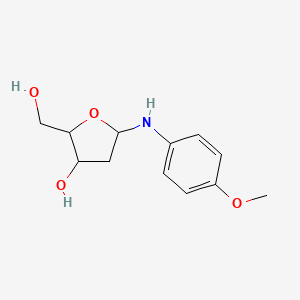
2-脱氧-N-(4-甲氧基苯基)戊呋喃糖基胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol is a complex organic compound characterized by its tetrahydrofuran ring structure, which is substituted with hydroxymethyl and methoxyphenylamino groups
科学研究应用
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
It is suggested that this compound may be used in proteomics research .
Mode of Action
Similar compounds with a methoxyphenyl group have been used as hole transporting materials in perovskite solar cell applications . These compounds interact with their targets by facilitating the transfer of holes (positive charges) from the perovskite layer to the metal electrodes, reducing non-radiative recombination at the interface and thus improving the efficiency of the devices .
Biochemical Pathways
Similar compounds have been shown to affect the energy transfer pathways in perovskite solar cells .
Result of Action
Similar compounds have been shown to improve the power conversion efficiency of perovskite solar cells .
生化分析
Biochemical Properties
2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in glycosylation processes, such as glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. Additionally, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can bind to specific proteins, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways .
Cellular Effects
2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound exhibits neuroprotective effects by modulating energy homeostasis and reducing oxidative stress . It influences cell signaling pathways, such as the O-GlcNAcylation pathway, which is involved in glucose metabolism and cellular stress responses. Furthermore, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can inhibit or activate specific enzymes, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain glycosyltransferases, thereby affecting glycosylation processes . Additionally, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function need to be further investigated. Long-term exposure to 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine has been shown to maintain its neuroprotective effects, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as neuroprotection and improved energy metabolism . At higher doses, it may cause adverse effects, including toxicity and disruption of cellular processes . Understanding the dosage-dependent effects of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine is involved in various metabolic pathways, including those related to glycosylation and glucose metabolism. This compound interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosylated molecules . Additionally, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine affects metabolic flux and metabolite levels, contributing to its role in cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . Understanding the subcellular localization of 2-Deoxy-N-(4-methoxyphenyl)pentofuranosyl-amine is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the methoxyphenylamino moiety .
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-2-ol: Similar structure but with a different position of the hydroxymethyl group.
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-4-ol: Another positional isomer with the hydroxymethyl group at a different location.
2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
What sets 2-(Hydroxymethyl)-5-((4-methoxyphenyl)amino)tetrahydrofuran-3-ol apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
2-(hydroxymethyl)-5-(4-methoxyanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-9-4-2-8(3-5-9)13-12-6-10(15)11(7-14)17-12/h2-5,10-15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPHFRDGRAVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B2555633.png)
![5-(2-ethoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2555635.png)
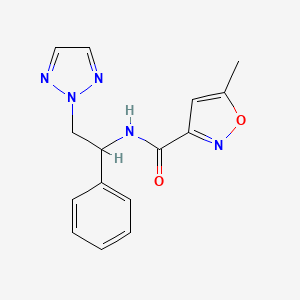
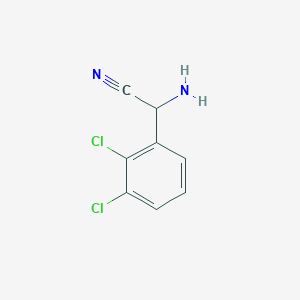


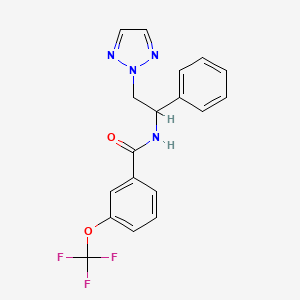
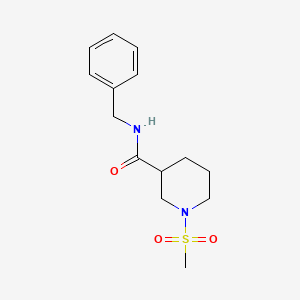
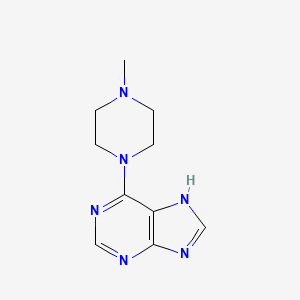
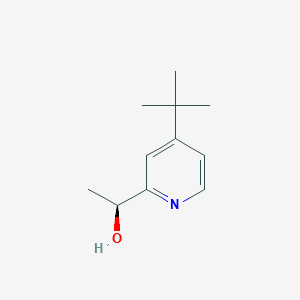
![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)
